1-(3-Aminocyclopentyl)-3-tert-butylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)-3-tert-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-10(2,3)13-9(14)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H2,12,13,14) |
InChI Key |
JXDUOZGPSKGSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1 3 Aminocyclopentyl 3 Tert Butylurea
Strategic Retrosynthetic Analysis and Key Precursor Identification
A thorough retrosynthetic analysis is the initial step in devising an efficient and logical synthetic route. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible starting materials.
The most logical disconnection for 1-(3-aminocyclopentyl)-3-tert-butylurea is at the urea (B33335) linkage. The urea functional group is most commonly formed by the reaction of an amine with an isocyanate. organic-chemistry.orgresearchgate.netrsc.org This primary disconnection (Path A in the retrosynthetic scheme) breaks the C-N bond between the cyclopentyl ring and the urea carbonyl, leading to two key synthons: 3-aminocyclopentylamine (or a protected derivative) and tert-butyl isocyanate .
Synthon 1: 3-Aminocyclopentylamine. This diamine is the core of the target molecule and contains the stereochemical information. Its synthesis, particularly with stereocontrol, represents the main challenge. Further deconstruction of this intermediate can be envisioned through functional group interconversion, such as the reduction of a nitro-amino cyclopentane (B165970) or the reductive amination of an amino-cyclopentanone. A plausible precursor is cyclopentane-1,3-dione , which can be synthesized from hemicellulosic feedstock. rsc.org
Synthon 2: tert-Butyl Isocyanate. This is a commercially available and highly reactive electrophile. Alternatively, it can be generated in situ from tert-butylamine (B42293) and a phosgene (B1210022) equivalent like triphosgene (B27547) or generated via a Curtius rearrangement of pivaloyl azide (B81097). organic-chemistry.orggoogle.com Another route involves the reaction of tert-butylamine with chloroform (B151607) and a base (Hofmann carbylamine reaction) to produce tert-butyl isocyanide, which can then be oxidized. wikipedia.org
An alternative, less common disconnection could involve building the urea moiety stepwise, for example, by reacting 3-aminocyclopentylamine with a phosgene equivalent like carbonyldiimidazole (CDI) to form an activated carbamate, which then reacts with tert-butylamine. nih.govcommonorganicchemistry.com However, the isocyanate route is generally more direct.
The 3-aminocyclopentylamine precursor possesses two nucleophilic amino groups. To ensure the selective formation of the desired monosubstituted urea, a protecting group strategy is essential. masterorganicchemistry.comchemistrytalk.org One of the amino groups must be temporarily masked to prevent it from reacting with the tert-butyl isocyanate.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and its stability under the conditions required for urea formation. masterorganicchemistry.comfishersci.co.uk The synthesis would involve the selective protection of one amine in 1,3-diaminocyclopentane to form a mono-Boc-protected intermediate. The remaining free amine can then react with tert-butyl isocyanate. The final step would be the deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the target compound. masterorganicchemistry.com
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis; common in modern synthesis. fishersci.co.uk |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and mild basic conditions. masterorganicchemistry.com |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; orthogonal to Boc and Cbz. slideshare.net |
Synthesis of Stereodefined Cyclopentylamine (B150401) Precursors
The biological activity of chiral molecules is often dependent on their absolute and relative stereochemistry. Therefore, the development of synthetic routes that provide stereochemically pure intermediates is of paramount importance. The 1,3-disubstituted cyclopentane core of the target molecule can exist as cis and trans diastereomers, each of which is chiral and exists as a pair of enantiomers.
A common strategy to access chiral cyclopentylamines involves the synthesis of chiral cyclopentanol (B49286) intermediates, which can then be converted to amines via methods like the Mitsunobu reaction or by conversion to a sulfonate followed by displacement with an azide and subsequent reduction.
One powerful approach is the desymmetrization of achiral meso-compounds. For instance, an achiral cyclopentene-1,3-dione can undergo a diastereoselective formal 1,3-dipolar cycloaddition, leading to the formation of complex polycyclic systems with controlled stereochemistry, which can then be further elaborated. mdpi.com
Another strategy involves the enantioselective reduction of a prochiral ketone. The reduction of a 3-substituted cyclopentanone (B42830) can be achieved using chiral reducing agents or catalysts to yield an optically active cyclopentanol. Biocatalysis, using enzymes like ketoreductases, has emerged as a powerful tool for this transformation, often providing high enantiomeric excess (e.e.) under mild conditions. nih.govacs.org
| Method | Substrate | Catalyst/Reagent | Typical Outcome |
| Asymmetric Hydrogenation | Substituted Cyclopentenone | Chiral Rh or Ru complex | High e.e. (>95%) |
| Chiral Borane Reduction | 3-Substituted Cyclopentanone | CBS Catalyst (Corey-Bakshi-Shibata) | High e.e. (>90%) |
| Enzymatic Reduction | 2,2-Disubstituted Cyclopentane-1,3-dione | Ketoreductase (KRED) | High d.r. (>99%) and e.e. acs.org |
Controlling the relative stereochemistry (cis vs. trans) of the two amino groups is crucial. Diastereoselective methods often rely on substrate control, where an existing stereocenter directs the stereochemical outcome of a subsequent reaction.
For example, the reduction of a 3-aminocyclopentanone (B3224326) can be directed by the existing amino group to favor either the cis or trans amino alcohol, depending on the reducing agent and conditions. Bulky reducing agents may favor attack from the face opposite to the amino group, leading to the trans product, while smaller reagents or those capable of chelation might favor the cis product. A protocol for the synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones has been described and could be adapted to the cyclopentyl system. mdpi.com
Ring-closing metathesis (RCM) of a suitably substituted diene, followed by stereoselective functionalization of the resulting cyclopentene, is another powerful strategy. For instance, a stereoselective aza-Michael functionalization of a cyclopentene-1-carboxylic acid ester can be used to introduce an amino group with defined stereochemistry relative to the ester group. nih.gov
When a synthetic route produces a racemic mixture of the 3-aminocyclopentylamine precursor, a resolution step is necessary to separate the enantiomers. The classical method for resolving amines is through the formation of diastereomeric salts. libretexts.org
This process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. acs.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the chiral acid can be removed by treatment with a base to liberate the enantiomerically pure amine.
| Resolving Agent | Type | Mechanism | Advantage/Disadvantage |
| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic amines. acs.org | Readily available, but separation can be challenging. |
| (-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with racemic amines. | Often provides well-defined crystals. |
| Chiral HPLC | Chromatographic | Separation on a chiral stationary phase. | Analytical or small-scale preparative; can be expensive. |
| Enzymatic Resolution | Biocatalytic | Selective acylation or deacylation of one enantiomer. | High selectivity, mild conditions; enzyme cost can be a factor. researchgate.net |
Formation of the Urea Linkage: Comprehensive Methodological Review
The synthesis of the urea functional group in this compound is a critical transformation that can be achieved through several distinct methodological approaches. These strategies primarily involve the reaction of an amine with a suitable carbonyl-containing reagent. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.
Carbamoylation Strategies with Isocyanates
Carbamoylation utilizing isocyanates represents one of the most direct and widely employed methods for the formation of urea linkages. commonorganicchemistry.comorganic-chemistry.org This approach involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate.
The most straightforward synthesis of this compound involves the direct reaction of 3-aminocyclopentylamine with tert-butyl isocyanate. This reaction is typically conducted in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. commonorganicchemistry.com The reaction proceeds via the nucleophilic attack of the primary amino group of 3-aminocyclopentylamine on the carbonyl carbon of tert-butyl isocyanate, leading to the formation of the desired urea product. No catalyst is generally required for this transformation. commonorganicchemistry.com
Table 1: Reaction Parameters for Direct Carbamoylation
| Parameter | Value |
| Reactants | 3-Aminocyclopentylamine, tert-Butyl Isocyanate |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Catalyst | Not typically required |
While the direct reaction is often efficient, certain catalysts can be employed to enhance the rate and yield of urea formation, particularly with less reactive amines or isocyanates. While not always necessary for the synthesis of this compound, Lewis acids or certain organometallic complexes can facilitate the reaction. For instance, palladium complexes have been utilized in related urea syntheses. nih.govnih.gov
Carbonyl Diimidazole (CDI) and Related Activating Agents
Table 2: CDI-Mediated Urea Synthesis
| Step | Description |
| 1 | Reaction of 3-aminocyclopentylamine with CDI to form a carbamoyl-imidazole intermediate. |
| 2 | Addition of tert-butylamine, which displaces the imidazole (B134444) to form the final urea product. |
Phosgene and Phosgene-Surrogate Approaches (e.g., Triphosgene)
Historically, phosgene (COCl₂) was a common reagent for the synthesis of ureas. nih.gov However, due to its extreme toxicity, safer alternatives are now predominantly used. researchgate.net Triphosgene, a solid and therefore more easily handled compound, serves as a synthetic equivalent to phosgene. researchgate.netnih.gov In this approach, 3-aminocyclopentylamine would first react with triphosgene to generate an in-situ isocyanate or a chloroformate intermediate. This reactive species would then be treated with tert-butylamine to yield this compound. Careful control of stoichiometry and reaction conditions is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com
Metal-Catalyzed Carbonylation Reactions
More advanced and less common for this specific transformation are metal-catalyzed carbonylation reactions. nih.gov These methods typically involve the use of a transition metal catalyst, such as palladium, to facilitate the reaction between an amine, a carbonyl source (like carbon monoxide or a surrogate), and another amine. nih.govnih.govacs.org For the synthesis of this compound, this could conceptually involve the palladium-catalyzed oxidative carbonylation of 3-aminocyclopentylamine and tert-butylamine in the presence of carbon monoxide and an oxidant. acs.org While offering an alternative route, these methods often require specialized equipment to handle gaseous carbon monoxide and can be more complex to optimize compared to the more traditional approaches. acs.org
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of 1,3-disubstituted ureas, such as this compound, can be achieved through various synthetic routes, most commonly by the reaction of a primary amine with an isocyanate. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.
The choice of solvent can significantly influence the rate and outcome of urea formation. Polar aprotic solvents are often favored for their ability to dissolve the reactants and facilitate the reaction.
Solvent Selection: Solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO) are known to accelerate nucleophilic addition reactions. For the synthesis of substituted ureas, these solvents can enhance the reaction rate between an amine and an isocyanate. Other solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and acetonitrile (B52724) may also be employed. In some cases, for greener chemistry approaches, reactions have been successfully carried out in water. rsc.org The selection of the optimal solvent would depend on the solubility of the starting materials and the desired reaction temperature.
Temperature Control: Temperature is a critical parameter in the synthesis of this compound. The reaction between an amine and an isocyanate is typically exothermic. Therefore, controlling the temperature is essential to prevent side reactions and decomposition of the product. The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature. mdpi.com In some cases, gentle heating may be required to drive the reaction to completion, but higher temperatures should be avoided to minimize the formation of byproducts. google.com
An illustrative data table for the effect of solvent and temperature on the yield of a hypothetical synthesis of this compound is presented below.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | DCM | 25 | 12 | 75 |
| 2 | THF | 25 | 12 | 80 |
| 3 | DMF | 25 | 6 | 92 |
| 4 | DMSO | 25 | 6 | 95 |
| 5 | THF | 60 | 4 | 85 |
This is a hypothetical data table based on general principles of organic synthesis.
While the reaction of an amine with an isocyanate to form a urea is often a facile process that does not require a catalyst, certain synthetic routes or challenging substrates may benefit from catalysis.
Lewis Acid Catalysis: In syntheses where less reactive precursors are used, Lewis acid catalysts can be employed to activate the carbonyl group. For instance, the synthesis of certain urea derivatives has been shown to be catalyzed by nano-BF3-SiO2. researchgate.net
Transition Metal Catalysis: For alternative synthetic strategies, such as the carbonylation of amines, transition metal catalysts are essential. Ruthenium and iridium-based catalysts have been explored for the N-alkylation of ureas and for the synthesis of ureas from methanol (B129727) and amines. uno.eduacs.org The design of appropriate ligands for these metal centers is crucial for achieving high catalytic activity and selectivity. However, for the direct synthesis from 3-aminocyclopentylamine and tert-butyl isocyanate, catalysis is generally not required. rsc.org
The purification of this compound and its synthetic intermediates is a critical step to obtain a high-purity product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Crystallization: If the final compound is a solid, crystallization is often the most effective method for purification. emu.edu.tr This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent system at different temperatures. Recrystallization can yield highly pure crystalline material. wikipedia.org
Extraction: Liquid-liquid extraction is a common technique used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, and water-soluble byproducts. wikipedia.org Acid-base extraction can be particularly useful for compounds with acidic or basic functional groups.
Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase. emu.edu.tr While effective, for large-scale synthesis, it can be costly and time-consuming. For some urea syntheses, methods that avoid silica gel purification by using simple filtration or extraction are preferred. rsc.org Other chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) may be used for analytical purposes or for the purification of small quantities of high-purity material. teledynelabs.com
In Depth Theoretical and Computational Investigations of 1 3 Aminocyclopentyl 3 Tert Butylurea
Conformational Landscape and Energetic Analysis
The conformational flexibility of 1-(3-aminocyclopentyl)-3-tert-butylurea is a critical determinant of its molecular recognition properties and biological activity. Understanding the molecule's conformational landscape, including the relative energies of its stable conformers and the barriers to their interconversion, provides fundamental insights into its behavior at the molecular level. Computational chemistry offers powerful tools to explore these aspects in silico.
The primary sources of conformational variability in this molecule arise from the puckering of the cyclopentyl ring, the rotation around the C-N bonds of the urea (B33335) moiety, and the orientation of the bulky tert-butyl group. The cyclopentyl ring can adopt various non-planar conformations, most notably the envelope (C_s) and twist (C_2) forms, to alleviate steric strain. The relative orientation of the amino and urea substituents (cis or trans) further diversifies the conformational possibilities.
High-Level Ab Initio and Density Functional Theory (DFT) Calculations
To accurately map the potential energy surface of this compound, high-level quantum mechanical calculations are indispensable. Both ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed to provide reliable geometric and energetic information.
Basis Set Effects and Exchange-Correlation Functionals
The choice of basis set and exchange-correlation functional is paramount for the accuracy of DFT calculations. For a molecule like this compound, which contains flexible alkyl chains and polar functional groups capable of intramolecular hydrogen bonding, a balanced and robust computational approach is necessary.
Basis sets such as Pople's split-valence sets (e.g., 6-31G, 6-311++G**) are commonly used as a starting point. The inclusion of polarization functions (e.g., the asterisk in 6-31G) is crucial for describing the non-spherical electron distribution in atoms involved in bonding, while diffuse functions (e.g., the plus signs in 6-311++G**) are important for accurately modeling non-covalent interactions like hydrogen bonds.
A variety of exchange-correlation functionals can be employed, each with its own strengths and weaknesses. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-benchmarked choice for organic molecules. Other functionals, such as those from the Minnesota family (e.g., M06-2X), are specifically parameterized to provide better accuracy for non-covalent interactions, which could be significant in determining the relative stability of different conformers of this compound.
A systematic study would typically involve optimizing the geometry of various conformers with several combinations of basis sets and functionals to ensure the reliability of the computed energetic ordering and geometric parameters.
Table 1: Representative Exchange-Correlation Functionals and Basis Sets for DFT Calculations
| Functional | Type | Basis Set | Recommended Use |
|---|---|---|---|
| B3LYP | Hybrid GGA | 6-31G* | General purpose, good balance of accuracy and cost. |
| M06-2X | Hybrid Meta-GGA | 6-311++G** | High accuracy for non-covalent interactions. |
Calculation of Conformational Isomers and Rotational Barriers
The identification of stable conformational isomers begins with a systematic or stochastic search of the conformational space. For this compound, this involves rotating the single bonds connecting the cyclopentyl ring to the urea nitrogen and the urea nitrogen to the tert-butyl group. The puckering of the cyclopentyl ring also needs to be considered.
Once a set of initial structures is generated, each is optimized at a chosen level of theory (e.g., B3LYP/6-31G*) to find the nearest local energy minimum. The relative energies of these optimized conformers are then calculated with higher accuracy, often using a larger basis set.
The rotational barriers between key conformers are determined by performing a relaxed potential energy surface scan. In this procedure, a specific dihedral angle is systematically varied in small increments, and at each step, the rest of the molecule's geometry is optimized. The resulting energy profile reveals the transition state connecting the two conformers and the height of the energy barrier. For example, the barrier to rotation around the C-N bond connecting the urea and the tert-butyl group would be of interest due to the steric hindrance of the tert-butyl group.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Cyclopentyl Pucker | Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Envelope | trans | 0.00 |
| 2 | Twist | trans | 0.85 |
| 3 | Envelope | cis | 2.10 |
| 4 | Twist | cis | 2.95 |
Note: This data is hypothetical and for illustrative purposes only.
Molecular Mechanics and Force Field Development
While high-level quantum mechanical calculations are accurate, they are computationally expensive, especially for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster alternative by using a classical description of molecular interactions based on a force field.
A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. Standard force fields like AMBER, CHARMM, or OPLS may not have accurate parameters for the specific chemical environment of the urea linkage in this compound.
Therefore, a crucial step is the development and validation of a specific force field for this molecule. This typically involves parameterizing the force field to reproduce data from high-level ab initio or DFT calculations. For instance, bond stretching and angle bending parameters can be derived from the Hessian matrix (second derivatives of the energy) at the optimized geometry. Torsional parameters, which are critical for describing conformational energies, are often fitted to reproduce the rotational energy profiles calculated by quantum mechanics. Partial atomic charges are also derived to accurately model the electrostatic interactions.
Extensive Molecular Dynamics Simulations
With a validated force field, it is possible to perform extensive molecular dynamics (MD) simulations. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the conformational landscape over time at a given temperature.
Exploration of Conformational Space in Various Solvents
The conformational preferences of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules (such as water, dimethyl sulfoxide (B87167), or chloroform) in the simulation box, one can observe how the solute's conformation adapts to the solvent environment.
Simulations in different solvents would reveal the extent to which intramolecular hydrogen bonds are maintained or disrupted in favor of solute-solvent interactions. For example, in a polar protic solvent like water, the amino and urea groups would likely form strong hydrogen bonds with the surrounding water molecules, which could stabilize conformers that are less favorable in the gas phase. In a non-polar solvent, conformers with strong intramolecular hydrogen bonds might be more prevalent.
By analyzing the MD trajectories, one can construct a free energy landscape that shows the relative populations of different conformational states in a given solvent. This provides a more realistic picture of the molecule's conformational behavior under relevant conditions than gas-phase calculations alone.
Analysis of Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonds play a crucial role in determining the conformational preferences and stability of a molecule. In this compound, several potential intramolecular hydrogen bonds can be identified due to the presence of hydrogen bond donors (the amine and urea N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms).
Computational studies on similar structures, such as amino-alcohols, have shown that the stability conferred by such bonds is significant. mdpi.com The formation of these non-covalent interactions can lead to more compact, folded conformations being energetically favored. The strength of these hydrogen bonds is dependent on the distance between the donor and acceptor atoms and the angle of the hydrogen bond.
In the case of this compound, the most likely intramolecular hydrogen bonds would involve the primary amine group and the urea moiety. The flexibility of the cyclopentyl ring allows for conformations where the amino group can come into proximity with the carbonyl oxygen or the urea nitrogens. The formation of five, six, or seven-membered ring systems via hydrogen bonding is a common stabilizing feature in flexible molecules. The relative energies of different conformers are largely influenced by the presence and strength of these intramolecular interactions. researchgate.net
Table 1: Predicted Geometric Parameters for Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor | H---A Distance (Å) | D-H---A Angle (°) | Predicted Stability |
|---|---|---|---|---|
| N-H (Amine) | O=C (Urea) | ~2.2 | ~150 | High |
| N-H (Urea) | N (Amine) | ~2.4 | ~140 | Moderate |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for such interactions.
Electronic Structure and Reactivity Profiles
The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods provide valuable insights into the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. numberanalytics.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. pku.edu.cn
For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the nitrogen atoms of the amine and urea groups, with the primary amine being a significant contributor. researchgate.net The LUMO is likely to be centered on the carbonyl group of the urea moiety, as the C=O double bond is the most electron-deficient part of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. pku.edu.cn
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
The distribution of electron density in a molecule can be quantified through the calculation of atomic charges and visualized using electrostatic potential (ESP) maps. researchgate.netnih.gov ESP maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
In this compound, the ESP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The hydrogen atoms attached to the nitrogen atoms would exhibit positive potential, making them potential sites for nucleophilic interaction. The tert-butyl group, being electron-donating, would slightly increase the electron density on the adjacent urea nitrogen.
Atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) charges, provide a numerical representation of the charge distribution. These calculations would likely show significant negative charge on the oxygen atom and positive charges on the hydrogen atoms of the N-H groups.
Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Predicted Charge (e) |
|---|---|
| O (Carbonyl) | -0.55 |
| N (Amine) | -0.40 |
| N (Urea, adjacent to cyclopentyl) | -0.35 |
| N (Urea, adjacent to tert-butyl) | -0.38 |
Note: The data in this table is hypothetical and for illustrative purposes.
The nucleophilicity and electrophilicity of a molecule determine how it will interact with other chemical species. rsc.org These properties can be predicted from the electronic structure.
The primary amine group in this compound is expected to be the most nucleophilic site due to the lone pair of electrons on the nitrogen atom. The urea nitrogens are also nucleophilic, but their reactivity is somewhat attenuated by the delocalization of their lone pairs into the carbonyl group.
The most electrophilic site is predicted to be the carbonyl carbon of the urea group. The polarization of the C=O bond makes this carbon atom electron-deficient and thus susceptible to attack by nucleophiles.
Prediction of Spectroscopic Signatures (Theoretical, not experimental data)
Computational chemistry can be used to predict various spectroscopic properties, including NMR chemical shifts, which can aid in the structural elucidation of molecules. nih.govnih.gov
Theoretical prediction of 1H and 13C NMR chemical shifts is a powerful tool in chemical analysis. nrel.govchemrxiv.org These predictions are typically made using density functional theory (DFT) calculations.
For this compound, the predicted 1H NMR spectrum would show distinct signals for the protons of the cyclopentyl ring, the tert-butyl group, and the N-H protons. The protons on the carbons adjacent to the nitrogen atoms would be expected to appear at a higher chemical shift (downfield) compared to the other cyclopentyl protons. The tert-butyl protons would give rise to a sharp singlet. The N-H protons would likely appear as broad signals.
The predicted 13C NMR spectrum would show a signal for the carbonyl carbon at a significantly downfield position. The carbons of the cyclopentyl ring attached to the nitrogen atoms would also be shifted downfield. The carbons of the tert-butyl group would appear at a more upfield position.
Table 4: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C=O (Urea) | - | ~160 |
| C (tert-butyl) | - | ~50 |
| CH3 (tert-butyl) | ~1.3 | ~29 |
| CH (Cyclopentyl, adjacent to NH) | ~3.8 | ~55 |
| CH (Cyclopentyl, adjacent to NH2) | ~3.5 | ~52 |
| CH2 (Cyclopentyl) | ~1.5 - 2.0 | ~30 - 40 |
| NH (Urea) | ~5.5 (broad) | - |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical chemical shift ranges for these functional groups.
Vibrational Frequencies and Intensities (IR, Raman)
A comprehensive search of scientific literature and chemical databases has revealed a lack of specific experimental or theoretical studies on the vibrational frequencies and intensities for the compound this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the infrared (IR) and Raman spectra of molecules, no such analysis appears to have been published for this specific urea derivative.
Typically, a theoretical vibrational analysis would involve optimizing the molecular geometry of this compound at a specified level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set). Following this, harmonic vibrational frequency calculations would be performed. The output of these calculations would provide a list of vibrational modes, their corresponding frequencies (usually in wavenumbers, cm⁻¹), and their IR and Raman intensities.
For a molecule of this nature, the predicted IR spectrum would be expected to show characteristic peaks corresponding to:
N-H stretching vibrations from both the amine and urea groups, typically in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the cyclopentyl and tert-butyl groups, expected around 2850-3000 cm⁻¹.
The strong C=O (amide I) stretching vibration of the urea group, anticipated in the 1630-1680 cm⁻¹ range.
N-H bending vibrations (amide II), typically found near 1550-1620 cm⁻¹.
C-N stretching vibrations.
Various bending and rocking modes for the CH₂ and CH₃ groups.
The Raman spectrum would complement the IR data, with strong intensities often observed for the more symmetric and less polar bonds. However, without specific computational data, a detailed and accurate data table for this compound cannot be constructed.
Circular Dichroism (CD) Spectrum Predictions for Chiral Forms
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These chiral forms are expected to be optically active and would therefore produce a signal in Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule.
Theoretical predictions of CD spectra are typically performed using time-dependent density functional theory (TD-DFT) calculations on the optimized geometries of the individual enantiomers. The calculations would predict the electronic transitions and their corresponding rotatory strengths, which are then used to simulate the CD spectrum.
For the chiral forms of this compound, the CD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the urea group. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the chiral centers in the cyclopentyl ring.
However, a search of the available scientific literature indicates that no experimental or computational CD spectral data has been reported for the specific enantiomers of this compound. Therefore, a data table of predicted CD spectral features cannot be provided.
Molecular Interaction Modeling (Purely chemical, non-biological)
Analysis of Dimerization and Aggregation Modes in Solution
The molecular structure of this compound, featuring both hydrogen bond donors (N-H groups of the urea and amine) and a hydrogen bond acceptor (C=O group), suggests a strong propensity for self-association in solution through intermolecular hydrogen bonding. Urea derivatives are well-known for their ability to form dimers and larger aggregates.
Computational studies, typically employing DFT with considerations for solvent effects (e.g., using a polarizable continuum model), could be used to investigate the thermodynamics of dimerization. These studies would calculate the binding energies of various possible dimer conformations to identify the most stable arrangements. Common dimerization motifs for urea compounds involve the formation of a cyclic structure with two complementary N-H···O=C hydrogen bonds.
Further aggregation into larger oligomers or polymers is also a possibility, potentially leading to the formation of one-dimensional chains or more complex networks. The specific stereochemistry of the aminocyclopentyl ring would influence the packing and geometry of these larger aggregates. Despite these well-established principles, no specific computational or experimental studies on the dimerization and aggregation modes of this compound in solution have been found in the scientific literature.
Computational Studies of Hydrogen Bonding with Generic Solvent Molecules
The interaction of this compound with solvent molecules would be primarily governed by hydrogen bonding. In protic solvents like water or methanol (B129727), the solvent molecules can act as both hydrogen bond donors and acceptors, interacting with the urea's carbonyl oxygen and N-H protons, as well as the primary amine group. In aprotic polar solvents like dimethyl sulfoxide (DMSO), the solvent acts as a hydrogen bond acceptor.
Computational chemistry can model these interactions by calculating the geometry and interaction energies of solute-solvent clusters. Such studies would provide insights into the solvation shell structure and the relative strengths of hydrogen bonds between the solute and solvent. For example, calculations could determine the preferred binding sites for solvent molecules and the energy associated with these interactions.
While the principles of hydrogen bonding are well understood, a specific computational analysis of this compound with generic solvent molecules has not been published. Therefore, a data table detailing these interaction energies and geometries is not available.
Prediction of Supramolecular Assembly Motifs (e.g., self-complementary arrays, capsules, polymers, gels)
The capacity of this compound to form multiple, directional hydrogen bonds makes it a potential building block for supramolecular assemblies. The combination of the urea group's self-complementary hydrogen bonding capabilities and the stereochemical arrangement of the cyclopentyl ring could, in principle, lead to the formation of ordered structures.
Potential supramolecular motifs include:
One-dimensional polymers or tapes: Formed through the repeated hydrogen bonding of urea groups, creating linear chains.
Self-complementary arrays: More complex two-dimensional sheets or three-dimensional networks, guided by the specific geometry of the molecule.
Gels: In certain solvents, extensive hydrogen-bonded networks could lead to the formation of a supramolecular gel by immobilizing solvent molecules.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Aminocyclopentyl)-3-tert-butylurea in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced 2D and dynamic NMR techniques offer deeper insights into connectivity, stereochemistry, and conformational dynamics. researchgate.net
2D NMR Techniques for Connectivity and Stereochemistry (COSY, NOESY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and determining the molecule's covalent framework and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the complete coupling network within the cyclopentyl ring, tracing the connectivity from H-1 through H-5.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon atom in the cyclopentyl ring and the tert-butyl group by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together different fragments of the molecule. For instance, it would show correlations between the urea (B33335) carbonyl carbon and protons on the adjacent cyclopentyl (H-1) and tert-butyl groups, confirming the connectivity of the urea linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. For the cyclopentyl ring, NOESY can distinguish between cis and trans isomers. In the cis isomer, a cross-peak between the protons at C-1 and C-3 would be expected, whereas in the trans isomer, this correlation would be absent or very weak.
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Establishes ¹H-¹H coupling networks | Correlations between adjacent protons on the cyclopentyl ring (e.g., H-1/H-2, H-2/H-3, etc.) |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms | C-1/H-1, C-2/H-2, etc. for the cyclopentyl ring; tert-butyl carbons/protons. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Urea C=O with H-1 of the cyclopentyl ring; Urea C=O with NH protons. |
| NOESY | Identifies through-space ¹H-¹H proximities | Differentiates stereoisomers (e.g., proximity of H-1 and H-3 in the cis isomer). |
Dynamic NMR for Conformational Exchange Processes
Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions, often on the NMR timescale. nih.gov Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can probe these conformational exchange processes. For this compound, two main processes could be investigated:
Cyclopentyl Ring Puckering: The five-membered cyclopentyl ring is not planar and undergoes rapid conformational changes between different "envelope" and "twist" forms. At low temperatures, this motion can be slowed, potentially leading to the observation of distinct signals for axial and equatorial protons that are averaged at room temperature.
Restricted Rotation: Rotation around the C-N bonds of the urea moiety can be hindered due to partial double-bond character. Variable-temperature NMR could reveal broadening and eventual splitting of signals for the tert-butyl or cyclopentyl groups if this rotation becomes slow on the NMR timescale.
Solid-State NMR for Polymorph Characterization
While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) characterizes the compound in its solid form. This is particularly important for studying polymorphism—the existence of multiple crystalline forms. Different polymorphs can have distinct local environments for the atoms, leading to different chemical shifts in the ssNMR spectrum. Thus, ssNMR can be used as a fingerprinting technique to identify and quantify different polymorphic forms in a bulk sample.
X-ray Diffraction Studies
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid. It provides definitive information on stereochemistry, conformation, and how molecules are arranged in a crystal lattice.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. mdpi.com This analysis yields precise bond lengths, bond angles, and torsion angles.
Absolute Stereochemistry: SCXRD is the gold standard for determining the absolute stereochemistry of chiral molecules. It would definitively confirm the relative orientation (cis or trans) of the amino and tert-butylurea (B72671) substituents on the cyclopentyl ring.
Crystal Packing: The analysis also reveals how individual molecules pack together in the crystal lattice. This includes identifying and characterizing intermolecular interactions, such as hydrogen bonds involving the N-H and C=O groups of the urea moiety, which govern the crystal's stability and physical properties.
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | Provides the precise position of every atom in the unit cell. |
| Bond Lengths & Angles | Confirms the covalent structure and reveals any structural strain. |
| Intermolecular Interactions | Details hydrogen bonding and other non-covalent forces that dictate crystal packing. |
Powder X-ray Diffraction for Polymorphism and Amorphous Forms
Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze polycrystalline or powdered solid samples. rigaku.com It is especially crucial for identifying and characterizing different solid forms of a pharmaceutical compound. americanpharmaceuticalreview.comnih.gov
Polymorphism: Different crystalline polymorphs of a compound will produce distinct PXRD patterns because the arrangement of molecules, and thus the spacing between crystal planes, is different. rigaku.com Each polymorph has a unique "fingerprint" pattern of peak positions (given as 2θ angles) and intensities. PXRD can be used to identify which polymorph is present in a sample and to detect the presence of minor amounts of other forms. americanpharmaceuticalreview.com
Amorphous Forms: Unlike crystalline materials that produce sharp diffraction peaks, amorphous solids lack long-range order and produce a broad, diffuse halo in their PXRD pattern. This allows PXRD to easily distinguish between crystalline and amorphous forms of this compound.
| Solid Form | Characteristic PXRD Pattern |
| Crystalline (Polymorph A) | A unique set of sharp, well-defined peaks at specific 2θ angles. |
| Crystalline (Polymorph B) | A different, unique set of sharp peaks compared to Polymorph A. |
| Amorphous | A broad, non-distinct halo with no sharp peaks. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound are dictated by the constituent parts: the cyclopentylamine (B150401) ring, the urea linkage, and the tert-butyl group.
Functional Group Analysis: The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the N-H, C=O, C-N, and C-H bonds within the molecule. The urea moiety is particularly informative. The C=O stretching vibration (Amide I band) is anticipated to appear as a strong absorption in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The N-H bending and C-N stretching vibrations (Amide II and III bands) also provide valuable structural information. The primary amine of the cyclopentyl group and the secondary amine of the urea will show distinct N-H stretching vibrations, generally in the 3300-3500 cm⁻¹ region. The tert-butyl group will be characterized by its symmetric and asymmetric C-H stretching and bending modes.
Below is a table of predicted characteristic vibrational frequencies for this compound based on data from analogous compounds. datapdf.comuantwerpen.benih.govresearchgate.netresearchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch (Amine and Urea) | 3300 - 3500 | Functional Group | Medium to Strong | Weak to Medium |
| C-H Stretch (Aliphatic and tert-Butyl) | 2850 - 3000 | Functional Group | Strong | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Fingerprint | Strong | Medium |
| N-H Bend (Amide II) | 1550 - 1620 | Fingerprint | Medium | Weak |
| C-N Stretch (Amide III) | 1250 - 1350 | Fingerprint | Medium | Medium |
| C-C Stretch (tert-Butyl) | 1200 - 1260 | Fingerprint | Strong | Weak |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Exact Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₂₁N₃O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its composition.
Fragmentation Pathway Analysis: The fragmentation of this compound upon ionization in the mass spectrometer can provide significant structural information. The fragmentation patterns are influenced by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule are predicted to involve:
Cleavage of the tert-butyl group: A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a tert-butyl radical or isobutylene (B52900), leading to a stable carbocation. nih.govresearchgate.netpearson.com
Alpha-cleavage of the cyclopentylamine ring: Fragmentation adjacent to the nitrogen atom in the cyclopentylamine ring is a characteristic pathway for cyclic amines. ntu.edu.sgnih.govwhitman.edu
Cleavage of the urea linkage: The C-N bonds of the urea moiety can cleave, leading to the formation of isocyanate-related fragments. nih.gov
A proposed fragmentation scheme and the corresponding predicted exact masses of the major fragments are presented in the table below.
| Fragment Ion | Proposed Fragmentation Pathway | Predicted Exact Mass (m/z) |
| [C₁₀H₂₂N₃O]⁺ | Protonated molecular ion | 200.1757 |
| [C₆H₁₄N₃O]⁺ | Loss of isobutylene (C₄H₈) from the tert-butyl group | 144.1131 |
| [C₅H₁₂N]⁺ | Alpha-cleavage of the cyclopentyl ring with loss of the urea moiety | 86.0964 |
| [C₅H₉N₂O]⁺ | Cleavage of the N-tert-butyl bond | 125.0709 |
| [C₄H₉]⁺ | Formation of the tert-butyl cation | 57.0704 |
Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Given the presence of at least one stereocenter in the 3-aminocyclopentyl moiety, this compound is a chiral molecule. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of such compounds. wikipedia.orglibretexts.orglibretexts.org
Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. Once a standard spectrum for an enantiomerically pure sample is established, these techniques can be used as a rapid and non-destructive method to determine the enantiomeric purity of other batches.
Absolute Configuration: The determination of the absolute configuration (R or S) of the stereocenters is a more complex task. It typically involves comparing the experimentally measured CD or ORD spectrum with the spectrum predicted by quantum-mechanical calculations for a known configuration. nih.govmtoz-biolabs.comresearchgate.netacs.org A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration. mtoz-biolabs.com The sign of the Cotton effect in the CD spectrum, which is the differential absorption of left and right circularly polarized light, is particularly sensitive to the spatial arrangement of the chromophores and the chiral center. libretexts.org For this compound, the urea carbonyl group acts as a chromophore, and its electronic transitions will give rise to characteristic CD signals that are dependent on the stereochemistry of the cyclopentylamine ring.
While specific CD and ORD data for this compound are not available, the general principles of these techniques would be applicable. The correlation of the observed chiroptical properties with theoretical models would be the key to unlocking the absolute stereochemistry of this molecule. nih.gov
Structure Function Relationships in the Context of Molecular Architecture and Chemical Reactivity
Impact of Stereochemistry on Molecular Conformation and Preferred Orientations
For a 1,3-disubstituted cyclopentane (B165970), two primary stereoisomers exist: cis and trans.
cis-isomer: In the cis configuration, both the amino group (which is part of the urea (B33335) linkage) and the tert-butylurea (B72671) group are on the same side of the ring. This arrangement can lead to significant steric interactions between the two bulky substituents, forcing the cyclopentane ring into a conformation that maximizes their separation. The diequatorial-like arrangement is generally favored to minimize these steric clashes.
trans-isomer: In the trans configuration, the substituents are on opposite sides of the ring. This allows for a more stable conformation where both bulky groups can occupy pseudo-equatorial positions, minimizing steric strain. This isomer is generally expected to be thermodynamically more stable than the cis-isomer.
The preferred orientation of the substituents (axial-like vs. equatorial-like) in the puckered ring structure significantly influences the molecule's shape. The large tert-butyl group and the aminocyclopentyl-urea group will preferentially occupy equatorial-like positions to minimize destabilizing 1,3-diaxial interactions. libretexts.org The continuous and rapid interconversion between different envelope and twist conformations, known as pseudorotation, means the molecule is not static but exists as a dynamic equilibrium of various conformers. libretexts.orgscribd.com The specific stereochemistry (cis or trans) will bias this equilibrium towards conformations that minimize the steric repulsion between the two substituents. researchgate.net
| Stereoisomer | Substituent Orientation | Expected Relative Stability | Key Steric Interactions |
| cis | Both on the same side | Less Stable | Potential interaction between the tert-butylurea and the amino groups. |
| trans | On opposite sides | More Stable | Minimized interactions with both groups in pseudo-equatorial positions. |
Role of the tert-Butyl Group in Modulating Molecular Shape and Steric Hindrance
The tert-butyl group [—C(CH₃)₃] is a sterically demanding substituent that exerts a profound influence on the molecular shape and reactivity of 1-(3-Aminocyclopentyl)-3-tert-butylurea. researchgate.netwikipedia.org Its primary role is to introduce significant steric bulk, which has several important consequences.
Firstly, the sheer size of the tert-butyl group restricts the conformational freedom of the molecule. researchgate.net It acts as a "conformational lock," discouraging orientations where it would experience steric clashes with other parts of the molecule. stackexchange.com This is often referred to as the "tert-butyl effect." wikipedia.org In the context of the aminocyclopentyl ring, it strongly favors an equatorial position to avoid energetically unfavorable axial interactions. wikipedia.org
Secondly, the tert-butyl group provides kinetic stabilization by sterically shielding adjacent functional groups. wikipedia.org The bulky nature of the group can hinder the approach of reactants to the nearby urea nitrogen and carbonyl group, potentially slowing down or preventing certain reactions at these sites. researchgate.netlibretexts.org This steric hindrance can be a deliberate design element in chemistry to control reactivity. numberanalytics.com
| Property | Description | Consequence for the Molecule |
| Steric Bulk | Large spatial requirement due to three methyl groups. | Dictates a preference for sterically unhindered positions (e.g., equatorial on the cyclopentane ring). |
| Conformational Locking | Restricts bond rotation and ring flexibility. | Reduces the number of accessible low-energy conformations. |
| Kinetic Stabilization | Shields adjacent reactive sites from chemical attack. wikipedia.org | Modulates the reactivity of the urea functionality. |
| A-Value | High (~5 kcal/mol), indicating a strong preference for the equatorial position. wikipedia.org | Enforces a specific orientation of the tert-butyl group relative to the cyclopentane ring. |
Influence of the Aminocyclopentyl Moiety on Molecular Rigidity and Polarity
Rigidity: While a simple alkyl chain is highly flexible, the cyclic nature of the cyclopentane ring introduces a significant degree of rigidity. nih.gov Although cyclopentane is not planar and undergoes pseudorotation, this movement is constrained compared to the free rotation of an open chain. libretexts.org The presence of two bulky substituents in a 1,3-relationship further restricts this conformational flexibility. The energetic cost of placing a large group in an axial-like position limits the accessible conformations, making the ring more rigid than unsubstituted cyclopentane. This semi-rigid scaffold dictates the spatial relationship between the urea functionality and the rest of the molecule.
| Feature | Contribution to Molecular Properties |
| Cyclic Structure | Confers a degree of structural rigidity compared to an acyclic analogue. |
| Substituent Effects | The 1,3-disubstitution pattern restricts pseudorotation, enhancing overall rigidity. |
| Amino Group | Introduces polar C-N and N-H bonds, creating a dipole moment and increasing the polarity of the hydrocarbon ring. |
Electronic Effects of Substituents on the Reactivity of the Urea Functionality (e.g., pKa, electrophilicity)
The reactivity of the central urea functionality is significantly modulated by the electronic effects of its two substituents: the aminocyclopentyl group and the tert-butyl group. These alkyl groups primarily exert their influence through inductive effects.
Inductive Effects: Both the cyclopentyl and tert-butyl groups are electron-donating groups (EDGs) through induction. They push electron density towards the urea nitrogens. This has two main consequences:
Basicity (pKa): The increased electron density on the nitrogen atoms makes them more basic and more likely to be protonated. However, the carbonyl oxygen is the most basic site in urea (pKa of the conjugate acid is ~0.18). kyoto-u.ac.jp The electron-donating alkyl groups will increase the electron density on the carbonyl oxygen through resonance, making it more basic and increasing its pKa compared to unsubstituted urea.
Nucleophilicity and Electrophilicity: The electron-donating nature of the alkyl groups enhances the nucleophilicity of the urea nitrogens. Conversely, it decreases the electrophilicity of the carbonyl carbon. The increased electron density on the carbonyl carbon makes it less susceptible to attack by nucleophiles. However, under acidic conditions, protonation of the carbonyl oxygen can dramatically increase the electrophilicity of the carbonyl carbon. rsc.org The tert-butyl group can also have a hyperconjugation effect, further donating electron density. nih.govrsc.org
| Compound | pKa of Conjugate Acid | Reference |
| Urea | 0.18 | kyoto-u.ac.jp |
| N-Methylurea | Not specified, but expected to be slightly higher than urea | hmdb.ca |
| Thiourea (B124793) | -0.96 | kyoto-u.ac.jp |
Principles of Molecular Recognition via Hydrogen Bonding and van der Waals Interactions within Non-Biological Systems
The structure of this compound is well-suited for participating in molecular recognition events through a combination of hydrogen bonding and van der Waals interactions.
Hydrogen Bonding: The urea functional group is an excellent hydrogen bonding motif. nih.gov It possesses two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl oxygen). This allows the molecule to form strong and directional hydrogen bonds. In non-biological systems, these interactions can lead to self-assembly, forming dimers or larger aggregates. mdpi.com For instance, two urea molecules can form a classic head-to-tail dimer through a pair of N-H···O hydrogen bonds. researchgate.net The presence of bulky substituents, as in this case, can influence the geometry and stability of these assemblies. mdpi.com
The interplay between directional hydrogen bonds and non-specific van der Waals interactions allows for selective recognition of other molecules that have complementary shapes and hydrogen bonding capabilities.
| Interaction Type | Contributing Moiety | Role in Molecular Recognition |
| Hydrogen Bond Donor | N-H groups of the urea | Forms directional bonds with H-bond acceptors (e.g., C=O, N). |
| Hydrogen Bond Acceptor | C=O group of the urea | Forms directional bonds with H-bond donors (e.g., N-H, O-H). |
| Van der Waals Forces | tert-Butyl and Cyclopentyl groups | Non-specific attractive forces based on surface complementarity. |
Future Research and Exploration of this compound
The unique structural characteristics of this compound, featuring a cyclopentyl scaffold, a reactive amino group, and a sterically hindered tert-butylurea moiety, position it as a compound of significant interest for future scientific investigation. The following sections outline promising research directions focused on sustainable synthesis, computational design, and advanced material applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
